N-{2-[(3-chlorophenyl)formamido]ethyl}-4-cyclopropaneamidobenzamide
Description
The exact mass of the compound this compound is 385.1193192 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-chloro-N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-16-3-1-2-15(12-16)19(26)23-11-10-22-18(25)13-6-8-17(9-7-13)24-20(27)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,22,25)(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIIKDHIDDRADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of N-{2-[(3-chlorophenyl)formamido]ethyl}-4-cyclopropaneamidobenzamide
This compound is a synthetic compound that belongs to the class of amides. Its structure includes a cyclopropane ring, which is known to influence biological activity by enhancing metabolic stability and modulating receptor interactions.
Chemical Structure
The structural formula can be represented as follows:
where , , , and represent the number of respective atoms in the compound.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chlorophenyl group may enhance lipophilicity, allowing better membrane permeability and potentially leading to higher bioactivity.
Antitumor Activity
Research indicates that similar compounds with amide linkages exhibit antitumor properties. For instance, studies have shown that derivatives with a cyclopropane structure can inhibit tumor growth through apoptosis induction in cancer cells.
Enzyme Inhibition
Compounds in this category often act as enzyme inhibitors. For example, they may inhibit proteases or kinases involved in signaling pathways critical for cancer cell proliferation.
Case Studies
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Case Study 1: Anticancer Activity
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Method : MTT assay was used to assess cell viability.
- Results : The compound demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range.
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Case Study 2: Enzyme Interaction
- Objective : Investigate the inhibitory effects on specific kinases.
- Method : Kinase assays were conducted to measure inhibition rates.
- Results : The compound showed promising inhibition rates against target kinases, suggesting potential as a therapeutic agent.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
